N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a benzodioxane core linked to an acetamide moiety. The acetamide is further substituted with a pyridinyl-sulfanyl group bearing a 3-ethyl-1,2,4-oxadiazole ring. The 1,2,4-oxadiazole ring is a key pharmacophore known for enhancing metabolic stability and binding affinity in drug design .
Synthesis of analogous compounds involves multi-step reactions, starting with 1,4-benzodioxane-6-amine and proceeding through nucleophilic substitution and cyclization steps to introduce heterocyclic substituents like oxadiazoles or triazoles . The ethyl group on the oxadiazole in this compound likely improves lipophilicity, influencing its pharmacokinetic profile .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-2-16-22-19(27-23-16)12-5-6-20-18(9-12)28-11-17(24)21-13-3-4-14-15(10-13)26-8-7-25-14/h3-6,9-10H,2,7-8,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXVZASJGJGDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the oxadiazole and pyridine rings through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typical conditions include controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests that it could interact with multiple pathways, potentially leading to a range of biological effects.
Comparison with Similar Compounds
Oxadiazole Derivatives
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides These compounds (e.g., 8a-k in ) feature phenyl-substituted oxadiazoles. Key Data:
- Antibacterial activity (MIC values): Ranged from 4–32 µg/mL against S. aureus and E. coli .
- Cytotoxicity: Hemolytic activity <15% at 100 µg/mL, indicating favorable safety .
Triazole Derivatives
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Ethyl substitution on triazole mimics the target compound’s oxadiazole-ethyl group.
Thiadiazole Derivatives
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{(4-methoxyphenyl)methyl}sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide ()
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Key Observations :
Antibacterial Efficacy
- The target compound’s 3-ethyl-oxadiazole-pyridinyl group likely enhances Gram-negative activity compared to phenyl-oxadiazoles (), which are more effective against Gram-positive bacteria .
- Triazole derivatives () show moderate activity (MIC 16–64 µg/mL), underscoring the superiority of oxadiazole-based designs .
Cytotoxicity Profile
- Hemolytic activity for oxadiazole derivatives is consistently <15%, whereas pyrimido-indole derivatives () may exhibit higher toxicity due to increased lipophilicity .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide is a compound of increasing interest due to its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, drawing from various research findings.
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and 4-methylbenzenesulfonyl chloride.
- Reactions : The reaction is conducted in an aqueous alkaline medium to facilitate the formation of sulfonamide derivatives. Subsequent reactions with 2-bromo-N-(un/substituted phenyl)acetamides yield the target compound.
- Characterization Techniques : The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine + 4-methylbenzenesulfonyl chloride | Aqueous Na2CO3 | Sulfonamide derivative |
| 2 | Sulfonamide derivative + 2-bromo-N-(un/substituted phenyl)acetamides | DMF, Lithium hydride | Target compound |
Enzyme Inhibition Studies
Research has indicated that the synthesized compound exhibits significant inhibitory activity against key enzymes related to metabolic disorders and neurodegenerative diseases:
- Acetylcholinesterase Inhibition : The compound shows promising activity against acetylcholinesterase (AChE), which is crucial for neurotransmission. This suggests potential applications in treating Alzheimer's disease.
- α-Glucosidase Inhibition : Another critical finding is the compound's ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This activity indicates potential use in managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing Against Bacterial Strains : Various strains such as Escherichia coli and Staphylococcus aureus were tested to assess antibacterial efficacy.
Case Studies
Several studies have explored the biological activities of similar compounds derived from benzodioxins and oxadiazoles:
- Study on Oxadiazole Derivatives : Research on oxadiazole derivatives revealed diverse biological activities including anti-inflammatory and analgesic effects .
- Neuroprotective Studies : Compounds with similar structures have been shown to possess neuroprotective effects in preclinical models of neurodegeneration .
Table 2: Biological Activity Summary
| Activity Type | Target Enzyme/Pathogen | IC50/Effectiveness |
|---|---|---|
| AChE Inhibition | Acetylcholinesterase | Comparable to physostigmine |
| α-Glucosidase Inhibition | α-glucosidase | Significant inhibition |
| Antimicrobial Activity | E. coli, S. aureus | Moderate activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
